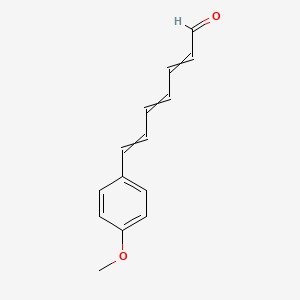![molecular formula C12H16N2O4 B14648053 N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine CAS No. 52026-56-9](/img/structure/B14648053.png)
N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine is an organic compound that features a glutamine backbone with a 4-hydroxyphenylmethyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-Hydroxyphenyl)methyl]-L-glutamine typically involves the reaction of L-glutamine with 4-hydroxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) with a base like sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of N2-[(4-Hydroxyphenyl)methyl]-L-glutamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Electrophiles like bromine (Br~2~) or nitronium ion (NO~2~) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of N2-[(4-Hydroxyphenyl)methyl]-L-glutamine involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
N~2~-[(4-Hydroxyphenyl)methyl]-L-tyrosine: Similar structure but with a tyrosine backbone.
N~2~-[(4-Hydroxyphenyl)methyl]-L-phenylalanine: Similar structure but with a phenylalanine backbone.
Uniqueness
N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine is unique due to its specific combination of a glutamine backbone and a 4-hydroxyphenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
52026-56-9 |
|---|---|
分子式 |
C12H16N2O4 |
分子量 |
252.27 g/mol |
IUPAC名 |
(2S)-5-amino-2-[(4-hydroxyphenyl)methylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H16N2O4/c13-11(16)6-5-10(12(17)18)14-7-8-1-3-9(15)4-2-8/h1-4,10,14-15H,5-7H2,(H2,13,16)(H,17,18)/t10-/m0/s1 |
InChIキー |
MDAAKNSPFRBANN-JTQLQIEISA-N |
異性体SMILES |
C1=CC(=CC=C1CN[C@@H](CCC(=O)N)C(=O)O)O |
正規SMILES |
C1=CC(=CC=C1CNC(CCC(=O)N)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



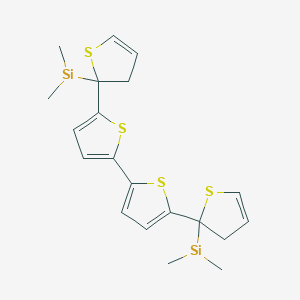
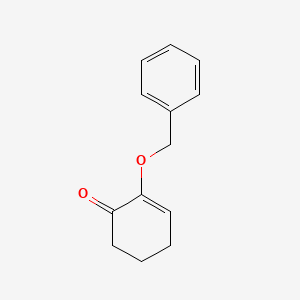
![4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B14648004.png)

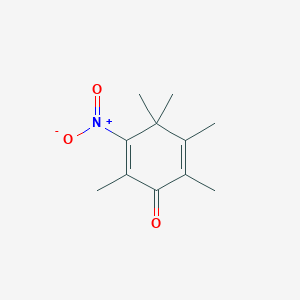
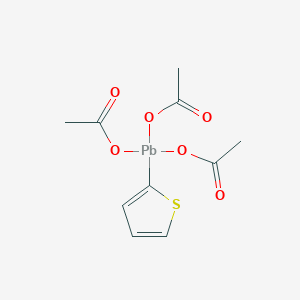
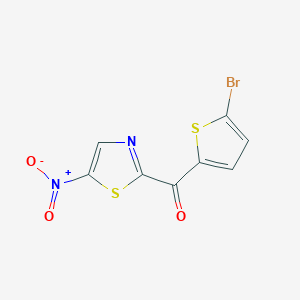

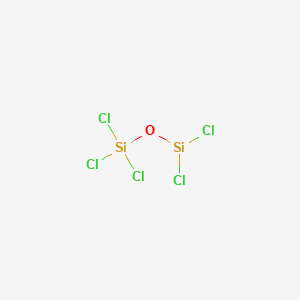
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)

![4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14648059.png)
